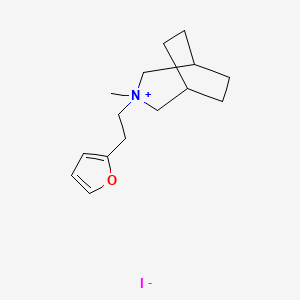
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is a compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a furyl group and an azoniabicyclo structure makes this compound particularly interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclo structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, cyanides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiprotozoal activities.
Medicine: Explored for its potential use in treating diseases like malaria and trypanosomiasis.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in protozoa, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo(3.2.2)nonane .
- N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo(3.2.2)nonan-1-amine .
Uniqueness
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is unique due to its specific structural features, such as the presence of a furyl group and the azoniabicyclo framework. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
73680-92-9 |
|---|---|
Fórmula molecular |
C15H24INO |
Peso molecular |
361.26 g/mol |
Nombre IUPAC |
3-[2-(furan-2-yl)ethyl]-3-methyl-3-azoniabicyclo[3.2.2]nonane;iodide |
InChI |
InChI=1S/C15H24NO.HI/c1-16(9-8-15-3-2-10-17-15)11-13-4-5-14(12-16)7-6-13;/h2-3,10,13-14H,4-9,11-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IWWHOKYKRDDIIC-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC2CCC(C1)CC2)CCC3=CC=CO3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


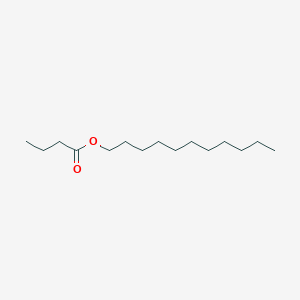

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
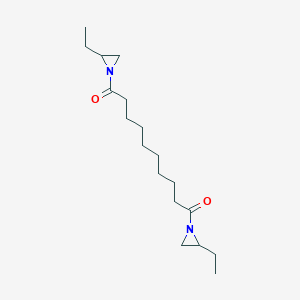
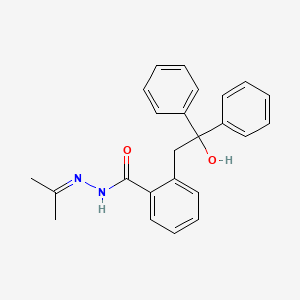
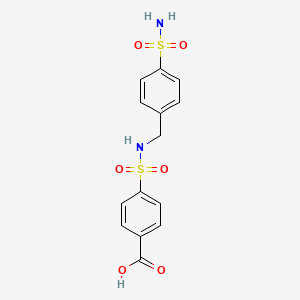
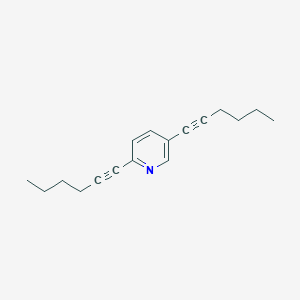
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
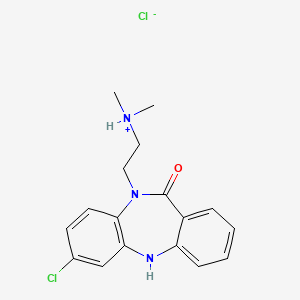


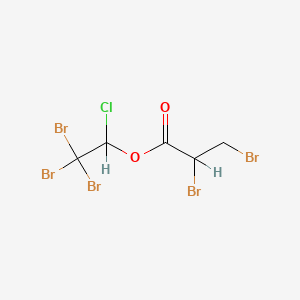
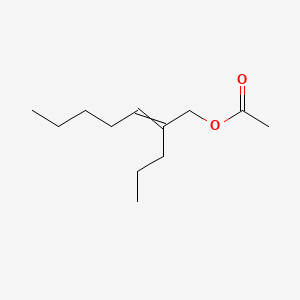
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
